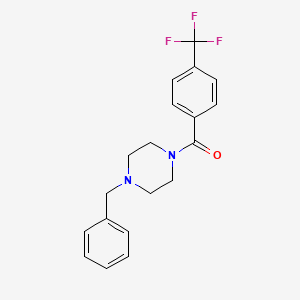
(4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine is an organic compound with the molecular formula C12H15F3N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the trifluoromethyl group and the benzoyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine typically involves the reaction of piperazine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzoyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with lipid membranes and protein targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine can be compared with other similar compounds, such as:
- 1-(2-Fluorophenyl)piperazine
- 1-(4-Cyano-benzyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
- 1-Boc-(4-benzyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
These compounds share the piperazine core structure but differ in the substituents attached to the benzyl or phenyl groups. The presence of different functional groups, such as fluorine, cyano, chloro, or methoxy, imparts unique chemical and biological properties to each compound. The trifluoromethyl group in 1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine is particularly notable for its ability to enhance metabolic stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H19F3N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-8-6-16(7-9-17)18(25)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI Key |
ZUFIAWGOGKUSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















